![molecular formula C15H10Cl2N4 B2884799 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone CAS No. 129177-12-4](/img/structure/B2884799.png)
4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone
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Description
Synthesis Analysis
The synthesis of this compound involves various steps. The crystal structures were solved by direct methods using SHELXS-97 . Nonhydrogen atoms were first refined isotropically followed by anisotropic refinement by full-matrix least-squares calculations based on F2 using SHELXL-97 .Molecular Structure Analysis
The 2c4n molecule has static disorder around the Cl atoms . The initial structure refinement, after locating all the non-H atoms, showed two large equal electron density peaks suitable for two Cl atoms on the 2 and 6 positions of the aromatic ring .Scientific Research Applications
Antihypertensive Activity
A hydrazone ligand, 4-chlorobenzaldehyde hydralazine hydrazone (LH), has been synthesized and its antihypertensive activity has been studied . The copper complex and the LH have exhibited antihypertensive activity at par with the well-known antihypertensive drug hydralazine .
Metal Complexes
Initial attempts to synthesize Co+2, Ni+2, Cu+2, and Zn+2 metal complexes of LH resulted in a cyclized triazole product (T). The structure of both the LH and T is characterized by single-crystal X-ray diffraction pattern analysis .
Spectroscopic Properties
The spectroscopic properties of 4-chlorobenzaldehyde hydralazine hydrazone and its metal complexes have been characterized using mass, IR, NMR, UV–Vis spectroscopic techniques, thermal and other physicochemical methods .
Cancer Research
Hydrazone compounds, including 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone, have unique biological action and excellent coordination ability, making them hot topics in pharmaceutical research . They have been found to exhibit pharmacological activity .
Apoptosis and Autophagy
Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . The two most accepted cancer-related programmed cell death (PCD) are apoptosis and autophagy .
Synthesis and Characterization
The synthesis and characterization of 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is a significant area of research. The molecular formula of this compound is C16H10ClF3N4 and it has a molecular weight of 350.72 g/mol.
properties
IUPAC Name |
2-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-7-5-10(6-8-11)9-18-21-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-9H,(H,19,20,21)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOVBXPAWPPNLK-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone |
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